molecular formula C12H8F3N3 B14207306 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole CAS No. 827317-40-8

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole

Cat. No.: B14207306
CAS No.: 827317-40-8
M. Wt: 251.21 g/mol
InChI Key: ZBDOTUMJKVUXBZ-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole is a synthetic organic compound that features both indole and pyrazole moieties. The presence of a trifluoromethyl group adds to its chemical uniqueness and potential reactivity. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Indole Formation: Using Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for scale, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the indole nitrogen.

    Reduction: Reduction reactions could target the double bonds or the nitrogen atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the indole ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the indole or pyrazole rings.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic processes.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Probes: Used to study biological pathways and enzyme functions.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Materials Science: Used in the development of new materials with unique electronic or optical properties.

    Agriculture: Potential use as agrochemicals or plant growth regulators.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group could enhance binding affinity or metabolic stability, while the indole and pyrazole rings might interact with specific active sites or pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan or serotonin.

    Pyrazole Derivatives: Compounds like celecoxib or pyrazole itself.

    Trifluoromethyl Compounds: Compounds like fluoxetine or trifluoromethylbenzene.

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole is unique due to the combination of its structural features. The trifluoromethyl group imparts distinct electronic properties, while the indole and pyrazole rings offer diverse reactivity and biological activity.

Properties

CAS No.

827317-40-8

Molecular Formula

C12H8F3N3

Molecular Weight

251.21 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)-4-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C12H8F3N3/c13-12(14,15)8-2-1-3-9-7(8)6-11(17-9)10-4-5-16-18-10/h1-6,17H,(H,16,18)

InChI Key

ZBDOTUMJKVUXBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C(F)(F)F

Origin of Product

United States

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